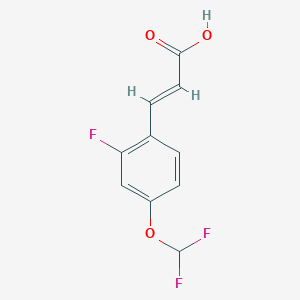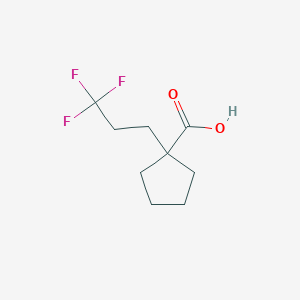
(S,R,S)-Ahpc-CO-peg2-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S,R,S)-Ahpc-CO-peg2-OH is a chiral compound with specific stereochemistry, which means it has distinct three-dimensional arrangements of its atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-Ahpc-CO-peg2-OH typically involves multiple steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route may include:
Preparation of Intermediates: This involves the synthesis of chiral intermediates through stereoselective reactions.
Coupling Reaction: The final step involves coupling the intermediates under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
(S,R,S)-Ahpc-CO-peg2-OH can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
(S,R,S)-Ahpc-CO-peg2-OH has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications due to its specific interactions with biological targets.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S,R,S)-Ahpc-CO-peg2-OH involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (S,R,S)-Ahpc-CO-peg2-OH include other chiral molecules with similar structural features and stereochemistry. Examples include:
- (R,S,R)-Ahpc-CO-peg2-OH
- (S,S,R)-Ahpc-CO-peg2-OH
- (R,R,S)-Ahpc-CO-peg2-OH
Uniqueness
What sets this compound apart from these similar compounds is its specific stereochemistry, which can result in unique interactions and effects in various applications. This uniqueness makes it a valuable compound for research and development in multiple fields.
Eigenschaften
Molekularformel |
C27H38N4O6S |
|---|---|
Molekulargewicht |
546.7 g/mol |
IUPAC-Name |
(2S,4R)-4-hydroxy-1-[(2S)-2-[3-(2-hydroxyethoxy)propanoylamino]-3,3-dimethylbutanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C27H38N4O6S/c1-17-23(38-16-29-17)19-7-5-18(6-8-19)14-28-25(35)21-13-20(33)15-31(21)26(36)24(27(2,3)4)30-22(34)9-11-37-12-10-32/h5-8,16,20-21,24,32-33H,9-15H2,1-4H3,(H,28,35)(H,30,34)/t20-,21+,24-/m1/s1 |
InChI-Schlüssel |
GWINKWGPBNISBH-ZFGGDYGUSA-N |
Isomerische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCO)O |
Kanonische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(1R,5S,6R)-bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13594163.png)
![1-[(3-Fluoro-4-methoxyphenyl)methyl]piperazine dihydrochloride](/img/structure/B13594165.png)






